molecular formula C16H26N2O4S B4620882 N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide

N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide

Cat. No. B4620882
M. Wt: 342.5 g/mol
InChI Key: KCYYVNDBJKUYIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide often involves complex reactions, including Rhodium(iii)-catalyzed chemodivergent annulations and directed metalation processes. For instance, Xu et al. (2018) described Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, showcasing the intricate synthesis processes involved in creating similar compounds (Xu, Zheng, Yang, & Li, 2018).

Molecular Structure Analysis

The molecular structure of compounds like N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide has been extensively studied. Karabulut et al. (2014) investigated the influence of intermolecular interactions on the molecular geometry of similar compounds, highlighting the impact of dimerization and crystal packing on molecular structure (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Chemical Reactions and Properties

Chemical reactions and properties of these compounds can vary widely. The Rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride is an example of a reaction that showcases the compound's reactivity and potential for creating new sulfonyl fluoride scaffolds (Wang, Li, Leng, Bukhari, & Qin, 2018).

Physical Properties Analysis

The physical properties, including molar refraction and polarizability, of related compounds provide insights into their behavior in different environments. Sawale et al. (2016) discussed the molar refraction and polarizability of an antiemetic drug, indicating the significance of such properties in understanding the compound's physical characteristics (Sawale, Kalyankar, George, & Deosarkar, 2016).

Chemical Properties Analysis

The chemical properties analysis often involves exploring the compound's reactivity and stability under various conditions. The use of Diethylaminosulfur Trifluoride in the efficient synthesis of related compounds, as detailed by Mukherjee (1990), underscores the innovative approaches to enhancing the compound's chemical properties and reactivity (Mukherjee, 1990).

Scientific Research Applications

Transformation and Metabolism Studies

Studies have focused on understanding the transformation and metabolism of related compounds in biological systems. For example, research on metoclopramide, a compound with structural similarities to N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide, revealed several transformation products in the urine of rabbits, indicating the complexity of drug metabolism and the importance of identifying metabolites for pharmacokinetics and toxicity assessments T. Arita, R. Hori, K. Ito, K. Ichikawa, T. Uesugi, 1970.

Chemical Synthesis and Catalysis

Chemodivergent and redox-neutral annulations involving compounds similar to N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide have been achieved via Rh(III)-catalyzed C-H activation. This demonstrates the compound's potential in synthetic chemistry, where it may serve as a precursor or intermediate in the synthesis of more complex molecules Youwei Xu, G. Zheng, Xifa Yang, Xingwei Li, 2018.

Pharmacological Probes and Receptor Studies

Research has also explored derivatives of N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide as pharmacological probes. For instance, studies on sigma-2 receptors utilized benzamide analogs to evaluate binding affinity, offering insights into the receptor's role in diseases and potential therapeutic targets Jinbin Xu, Z. Tu, L. Jones, S. Vangveravong, K. Wheeler, R. Mach, 2005.

Bioactivation and Toxicity Studies

The bioactivation and potential toxicity of structurally related compounds have been examined, shedding light on the metabolic pathways that could lead to adverse effects. For example, studies on 3-n-Butylphthalide (NBP) and its metabolites highlight the importance of understanding the formation of reactive metabolites and their link to drug-induced toxicity X. Diao, Xiaoyan Pang, Cen Xie, Zi-tao Guo, D. Zhong, Xiaoyan Chen, 2014.

properties

IUPAC Name

N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-5-8-11-17-16(19)13-9-10-14(22-4)15(12-13)23(20,21)18(6-2)7-3/h9-10,12H,5-8,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYYVNDBJKUYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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